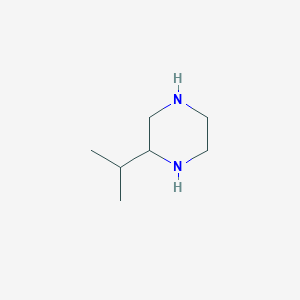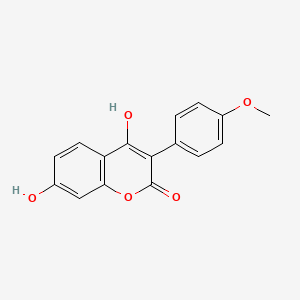
2,2-ジクロロ-1-(2,6-ジクロロフェニル)-1-エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.
科学的研究の応用
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone typically involves the chlorination of 2,6-dichloroacetophenone. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves the continuous chlorination process, where 2,6-dichloroacetophenone is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include various substituted ethanones depending on the nucleophile used.
Reduction: The major product is 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s chlorinated structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2,6-Dichloroacetophenone: A precursor in the synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone.
2,2-Dichloro-1-(4-chlorophenyl)-1-ethanone: A similar compound with a different substitution pattern on the phenyl ring.
2,2-Dichloro-1-(2,4-dichlorophenyl)-1-ethanone: Another chlorinated derivative with different positions of chlorine atoms.
Uniqueness
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
2,2-dichloro-1-(2,6-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDUAHWJYDXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)



![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

